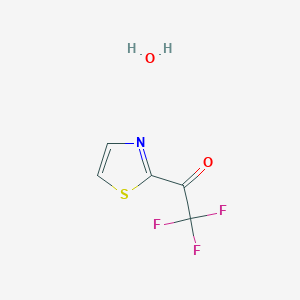
2-(Trifluoracetoyl)thiazol-Monohydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoroacetyl)thiazole Monohydrate is a synthetic molecule belonging to the group of heterocyclic compounds. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound has a molecular formula of C5H4F3NO2S and a molecular weight of 199.15 . It is primarily used as a research chemical in various scientific studies.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoroacetyl)thiazole Monohydrate has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives have been studied for their potential as antimicrobial, antifungal, and anticancer agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the development of materials for organic electronics and photonic devices .
Wirkmechanismus
Target of Action
Thiazole derivatives, which include 2-(trifluoroacetyl)thiazole monohydrate, are known to interact with various biological targets . These targets often play crucial roles in cellular processes, and their modulation can lead to significant biological effects.
Mode of Action
Thiazole compounds are known for their reactivity due to the presence of sulfur and nitrogen in the ring structure . This reactivity allows them to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
They can activate or inhibit enzymes, stimulate or block receptors, and impact other cellular processes .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether suggests that they may be well-absorbed and distributed in the body.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor effects . For instance, some compounds containing trifluoroacetyl groups have shown significant insecticidal activity .
Action Environment
The action of 2-(Trifluoroacetyl)thiazole Monohydrate, like other thiazole derivatives, can be influenced by various environmental factors. For example, the presence of fluorine atoms in the molecule can affect the binding of the compound to its targets, its metabolic stability, and its biological activity .
Vorbereitungsmethoden
The synthesis of 2-(Trifluoroacetyl)thiazole Monohydrate can be achieved through several methods. One common approach involves a one-pot three-component reaction under solvent-free conditions. This method typically involves the reaction of tertiary thioamides, α-haloketones, and ammonium acetate at elevated temperatures or under microwave irradiation . Another method includes the Hantzsch synthesis, where primary thioamides react with α-halocarbonyls to produce thiazole derivatives in a single step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
2-(Trifluoroacetyl)thiazole Monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 2-iodoxybenzoic acid, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiazole ring.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoroacetyl)thiazole Monohydrate can be compared with other thiazole-containing compounds, such as dabrafenib, dasatinib, and ixabepilone. These compounds also contain the thiazole nucleus and exhibit a range of pharmacological effects, including anticancer activity. 2-(Trifluoroacetyl)thiazole Monohydrate is unique due to its trifluoroacetyl group, which can enhance its chemical stability and reactivity. This makes it a valuable compound for various research applications.
Similar Compounds::- Dabrafenib
- Dasatinib
- Ixabepilone
- Patellamide A
- Epothilone
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanone;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS.H2O/c6-5(7,8)3(10)4-9-1-2-11-4;/h1-2H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMGOKLDOQZYEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














